WYJ-2

TLR2/1 agonism Immuno-oncology Potency

WYJ-2 (3029403-05-9) is a uniquely selective TLR2/1 agonist (EC50 18.57 nM) with a validated pyroptosis-inducing mechanism in NSCLC. Its distinct 3,5-disubstituted-1,2,4-oxadiazole scaffold with specific fluoro-chromen and fluoro-nitrophenyl groups is critical for activity and cannot be replaced by in-class analogs. Ideal for studies on immunogenic cell death and combination therapies. High-purity research-grade compound.

Molecular Formula C17H9F2N3O4
Molecular Weight 357.27 g/mol
Cat. No. B12378614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWYJ-2
Molecular FormulaC17H9F2N3O4
Molecular Weight357.27 g/mol
Structural Identifiers
SMILESC1C(=CC2=C(O1)C=CC(=C2)F)C3=NOC(=N3)C4=C(C=CC(=C4)[N+](=O)[O-])F
InChIInChI=1S/C17H9F2N3O4/c18-11-1-4-15-9(6-11)5-10(8-25-15)16-20-17(26-21-16)13-7-12(22(23)24)2-3-14(13)19/h1-7H,8H2
InChIKeyWVIOJTZQQHDPIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(6-fluoro-2H-chromen-3-yl)-5-(2-fluoro-5-nitrophenyl)-1,2,4-oxadiazole (WYJ-2): A Potent TLR2/1 Agonist for Immuno-Oncology Research


3-(6-fluoro-2H-chromen-3-yl)-5-(2-fluoro-5-nitrophenyl)-1,2,4-oxadiazole, also known as WYJ-2, is a synthetic small molecule belonging to the 3,5-disubstituted-1,2,4-oxadiazole class. It is a potent and selective agonist of the Toll-like receptor 2/1 (TLR2/1) heterodimer, with an EC50 of 18.57 nM in human TLR2/TLR1 transient-cotransfected HEK 293T cells [1]. WYJ-2 promotes TLR2/1 heterodimer formation, activates the NF-κB signaling pathway, and uniquely induces pyroptosis in cancer cells via NLRP3 inflammasome activation [1]. It has demonstrated effective anti-non-small cell lung cancer (NSCLC) activity both in vitro and in vivo [1].

Why Generic 3,5-Disubstituted 1,2,4-Oxadiazoles Cannot Substitute for WYJ-2 in TLR2/1-Mediated Research


The TLR2/1 agonism landscape is highly sensitive to subtle structural variations. While many 3,5-disubstituted 1,2,4-oxadiazoles exhibit anticancer or antimicrobial activity, the specific combination of a 6-fluoro-2H-chromen-3-yl group at position 3 and a 2-fluoro-5-nitrophenyl group at position 5 is essential for the potent and selective TLR2/1 activation observed with WYJ-2 [1]. SAR studies on related chromene-oxadiazole derivatives demonstrate that electron-withdrawing substituents, particularly nitro groups, are critical for biological activity [2]. However, generic substitution with alternative aryl or heteroaryl moieties may result in loss of selectivity, altered potency, or a shift in mechanism (e.g., from TLR2/1 agonism to antibacterial or other cytotoxic pathways) [2][3]. Therefore, WYJ-2 cannot be reliably replaced by structurally similar in-class compounds without compromising the intended immunomodulatory or anti-NSCLC experimental outcomes.

Quantitative Differentiation of WYJ-2: Head-to-Head Comparisons with Key TLR2/1 Agonists


Potency Comparison: WYJ-2 (EC50 18.57 nM) vs. CU-T12-9 (EC50 52.9 nM) in HEK293T Cells

WYJ-2 demonstrates approximately 2.8-fold higher potency than the widely used TLR1/2 agonist CU-T12-9 in a comparable HEK293T-based assay system. While both compounds activate TLR2/1 signaling, WYJ-2 achieves half-maximal activation at a significantly lower concentration [1].

TLR2/1 agonism Immuno-oncology Potency

Selectivity Profile: WYJ-2's Unique Induction of Pyroptosis vs. Other TLR2/1 Agonists

WYJ-2 is the first reported small-molecule TLR2/1 agonist shown to induce pyroptosis in cancer cells via NLRP3 inflammasome activation. This distinct mechanism is not observed with other TLR2/1 agonists like Diprovocim or CU-T12-9, which primarily activate NF-κB and MAPK pathways without triggering pyroptotic cell death [1][2][3].

Pyroptosis NLRP3 inflammasome TLR2/1 agonism

In Vivo Efficacy: WYJ-2 Demonstrates Anti-NSCLC Activity in Murine Models

WYJ-2 has been validated in vivo for anti-NSCLC activity, whereas many chromene-oxadiazole derivatives are only evaluated in vitro for antibacterial or cytotoxic properties. This in vivo proof-of-concept distinguishes WYJ-2 from in-class compounds lacking animal model data [1][2].

NSCLC In vivo efficacy Immunotherapy

Cytotoxicity Profile: WYJ-2 Exhibits Minimal Cytotoxicity at Functional Concentrations

WYJ-2 demonstrates minimal cytotoxicity in HEK293T, RAW264.7, and THP-1 cell lines at concentrations up to 10 μM, a concentration well above its EC50 for TLR2/1 activation (18.57 nM) [1]. This favorable selectivity window contrasts with some chromene-oxadiazole derivatives that exhibit direct cytotoxic effects at similar concentrations [2].

Cytotoxicity Selectivity Safety

Optimal Research Applications for WYJ-2 Based on Quantitative Evidence


Investigating NLRP3 Inflammasome-Mediated Pyroptosis in Cancer Immunotherapy

WYJ-2 is uniquely suited for studies exploring the intersection of TLR2/1 signaling and pyroptotic cell death in cancer. Its demonstrated ability to induce NLRP3 inflammasome activation and pyroptosis in NSCLC cells [1] positions it as a critical tool compound for researchers investigating immunogenic cell death mechanisms and their potential to enhance anti-tumor immunity.

Preclinical Evaluation of TLR2/1 Agonists as Monotherapy or Adjuvant in NSCLC

Given its validated in vivo efficacy against NSCLC [1] and favorable selectivity window (minimal cytotoxicity up to 10 μM) [1], WYJ-2 is the preferred small-molecule TLR2/1 agonist for preclinical NSCLC studies. It can be employed as a monotherapy or in combination with immune checkpoint inhibitors to assess synergistic effects.

Structure-Activity Relationship (SAR) Studies of Chromene-Oxadiazole TLR2/1 Agonists

WYJ-2 serves as a benchmark compound for SAR investigations aimed at optimizing TLR2/1 agonism. Its distinct substitution pattern (6-fluoro-2H-chromen-3-yl and 2-fluoro-5-nitrophenyl) provides a defined chemical scaffold for systematic modifications to explore effects on potency, selectivity, and pharmacokinetic properties [1][2].

Comparative Immunology: Benchmarking Novel TLR2/1 Agonists

With an EC50 of 18.57 nM and a unique pyroptosis-inducing mechanism, WYJ-2 is an essential comparator for newly developed TLR2/1 agonists. Its well-characterized in vitro and in vivo profile [1] provides a robust baseline for evaluating potency, selectivity, and mechanism of action of next-generation immunomodulators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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